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Calcium Hydrate

For Researchers, Scientists, and Drug Development
Professionals
Introduction

Mitiglinide calcium hydrate is a rapid-acting oral hypoglycemic agent used for the treatment of
type 2 diabetes mellitus.[1] It belongs to the meglitinide class of drugs and functions by
stimulating insulin secretion from pancreatic -cells. This is achieved through the inhibition of
ATP-sensitive potassium (K-ATP) channels in the 3-cell membrane.[2][3] The chemical name
for Mitiglinide calcium hydrate is calcium (2S)-2-benzyl-4-[(3aR,7aS)-octahydro-2H-isoindol-2-
yl]-4-oxobutanoate dihydrate.[1] A critical feature of the molecule is the chiral center at the C2
position of the butanoate backbone, with the (S)-enantiomer being the pharmacologically active
form. This guide provides a detailed overview of the various synthetic routes and the
stereochemical considerations for producing Mitiglinide calcium hydrate.

Chemical Synthesis

Several synthetic strategies for Mitiglinide calcium hydrate have been developed, often starting
from common precursors like succinic acid derivatives or L-phenylalanine. The primary
challenge lies in the regioselective amidation of the succinic acid moiety and the
stereoselective introduction of the chiral center.
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Synthetic Route I: From Benzylidenesuccinic Acid

This route involves the initial formation of a benzylidenesuccinic acid intermediate, followed by
asymmetric reduction to establish the chiral center.

Key Steps:

» Stobbe Condensation: Dimethyl succinate condenses with benzaldehyde in the presence of
a base like sodium methoxide (NaOMe) to form 2-benzylidenesuccinic acid after hydrolysis.

[1]14]

o Anhydride Formation: The resulting acid is treated with a dehydrating agent such as acetic
anhydride to yield the corresponding cyclic anhydride.[1][4]

» Regioselective Amidation: The anhydride is opened by reaction with cis-perhydroisoindole to
produce a monoamide carboxylic acid.[4]

o Asymmetric Hydrogenation: The double bond in the monoamide is reduced using hydrogen
gas over a chiral Rhodium catalyst, which stereoselectively creates the desired (S)-
enantiomer.[4][5]

o Salt Formation: The resulting (S)-Mitiglinide free acid is treated with a calcium salt, typically
calcium chloride (CaCl2), in the presence of a base like sodium hydroxide (NaOH) to yield
Mitiglinide calcium hydrate.[1][4]
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Caption: Synthetic Route | for Mitiglinide via Asymmetric Hydrogenation.

Synthetic Route IlI: From (S)-2-Benzylsuccinic Acid

This is one of the most common approaches, utilizing a chiral starting material to avoid a late-
stage asymmetric step or resolution.
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Key Steps:

o Chiral Starting Material: The synthesis begins with optically pure (S)-2-benzylsuccinic acid.
This key intermediate can be obtained through resolution of racemic 2-benzylsuccinic acid
using a chiral amine like (R)-(+)-a-phenylethylamine.[5]

e Anhydride Formation: (S)-2-benzylsuccinic acid is converted to (S)-benzylsuccinic anhydride
using acetic anhydride.[1][5]

e Amidation: The chiral anhydride reacts with cis-octahydroisoindole (also known as cis-
perhydroisoindole) in a suitable solvent like toluene. This reaction proceeds with high
regioselectivity to form (S)-Mitiglinide.[1]

o Salt Formation: The final product is obtained by treating the (S)-Mitiglinide free acid with
sodium hydroxide and calcium chloride in an agueous medium.[1]
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Caption: Synthetic Route Il starting from chiral (S)-2-Benzylsuccinic Acid.

Synthetic Route lll: Activated Ester Method

This method involves the activation of both carboxyl groups of (S)-2-benzylsuccinic acid,
followed by a regioselective reaction with the amine.

Key Steps:

o Ester Activation: (S)-2-benzylsuccinic acid is reacted with an activating agent, such as 4-
nitrophenol, in the presence of a coupling agent to form a di-activated ester.[4][5]

» Regioselective Mono-amidation: The di-activated ester undergoes a regioselective reaction
with cis-perhydroisoindole at low temperature to yield a monoamide monoester.[5]
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» Hydrolysis: The remaining ester group is hydrolyzed under basic conditions (e.g., NaOH) to
afford the (S)-Mitiglinide free acid.[4]

» Salt Formation: The acid is then converted to its calcium salt as described in previous routes.

[4]
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Caption: Synthetic Route Ill via an Activated Ester Intermediate.

Stereochemistry

The pharmacological activity of Mitiglinide resides exclusively in the (S)-enantiomer. Therefore,
controlling the stereochemistry at the C2 position is paramount. The primary methods to
achieve this are asymmetric synthesis and classical resolution.

Stereocontrol Methods

o Asymmetric Hydrogenation: As seen in Route I, an achiral precursor like 2-
benzylidenesuccinic acid monoamide can be hydrogenated using a chiral catalyst (e.g.,
Rhodium complex with a chiral phosphine ligand like (S,S)-BPPM) to induce the formation of
the (S)-enantiomer with high enantiomeric excess.[5]

» Classical Resolution: A racemic mixture of 2-benzylsuccinic acid can be resolved by forming
diastereomeric salts with a chiral amine, such as (R)-1-phenylethylamine or (R)-1-(1-
naphthyl)ethylamine.[4] The desired diastereomeric salt is then isolated by fractional
crystallization, followed by acidification to liberate the pure (S)-2-benzylsuccinic acid
enantiomer.[4][5]

o Chiral Pool Synthesis: Starting the synthesis from an enantiomerically pure natural product,
such as L-phenylalanine, can also be used to construct the chiral center.[5]
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Caption: Key strategies for establishing the stereochemistry of Mitiglinide.

Data Presentation
Table 1: Comparison of Synthetic Routes & Yields
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Starting Overall Yield
Route . Key Strategy Reference
Material(s) (%)
Dimethyl )
) Asymmetric
I succinate, ) 26.8% [5]
Hydrogenation
Benzaldehyde
(8)-2-
I Benzylsuccinic Chiral Precursor 18.7% [5]
Acid
(8)-2-
1] Benzylsuccinic Activated Ester Not specified [5]
Acid
\ L-Phenylalanine Chiral Pool 25.8% [5]

Patented Route )
Phenylalanine

Vv (CN102424664A 47% [6]
sulfonate
)
(S)-2-
Patented Route o
Vi o benzylsuccinic 24.5% [7]
(Optimized) ]
acid, CDI

ble 2: Physicochemical & € hemical

Compound Property Value Reference
Mitiglinide Calcium Melting Point 179-185 °C [1114]
o ] Specific Rotation
Mitiglinide Calcium +9.0° (c=1.0, CHsOH) [6]
[G]Dls
S ) Specific Rotation
Mitiglinide Calcium +5.7° (c=1.0, MeOH) [4]
[a]DlS
o ) Specific Rotation
Mitiglinide (Free Acid) -3.5° (c=1.04, MeOH)  [4]
[G]D24
Mitiglinide Calcium Purity (HPLC) >99.88% [7]
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Experimental Protocols

Protocol for Route Il: Synthesis from (S)-2-
Benzylsuccinic Acid

Step 1: Preparation of (S)-Benzylsuccinic Anhydride (S)-2-benzylsuccinic acid is treated with an
excess of acetic anhydride. The mixture is heated, often under reflux, to drive the dehydration
reaction. After the reaction is complete, the excess acetic anhydride and acetic acid byproduct
are removed under reduced pressure to yield the crude anhydride, which can be used directly
in the next step.[1]

Step 2: Preparation of (S)-Mitiglinide A solution of (S)-benzylsuccinic anhydride is prepared in a
suitable aprotic solvent, such as toluene. To this solution, a solution of cis-octahydroisoindole in
the same solvent is added dropwise at room temperature. The reaction mixture is stirred for
several hours until completion, as monitored by an appropriate technique (e.g., TLC). The
solvent is then evaporated under reduced pressure to give the crude (S)-Mitiglinide free acid.[1]

Step 3: Preparation of Mitiglinide Calcium Dihydrate The crude (S)-Mitiglinide is dissolved in a
mixture of water and a suitable alcohol (e.g., ethanol). A stoichiometric amount of aqueous
sodium hydroxide is added to form the sodium salt. Subsequently, an aqueous solution of
calcium chloride is added dropwise to the mixture with vigorous stirring. The resulting
precipitate of Mitiglinide calcium dihydrate is collected by filtration, washed with water and
acetone, and then dried under vacuum to afford the final product.[1][6] The product can be
further purified by recrystallization from an ethanol/water mixture.[6]

Protocol for Optical Resolution of 2-Benzylsuccinic Acid

Racemic 2-benzylsuccinic acid is dissolved in a suitable solvent. An equimolar amount of a
chiral resolving agent, such as (R)-1-phenylethylamine, is added to the solution. The mixture is
heated to ensure complete dissolution and then allowed to cool slowly to room temperature.
The diastereomeric salt that crystallizes out is collected by filtration. This salt is then treated
with an agueous acid solution (e.g., 2N HCI) to break the salt and liberate the enantiomerically
enriched 2-benzylsuccinic acid, which is extracted with an organic solvent.[4] The process of
crystallization may be repeated to enhance enantiomeric purity.

Conclusion
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The synthesis of Mitiglinide calcium hydrate can be accomplished through several distinct
pathways. The choice of route often depends on the availability of starting materials, cost, and
the desired efficiency for stereochemical control. Methods starting with the chiral precursor
(S)-2-benzylsuccinic acid are direct but rely on an efficient resolution or asymmetric synthesis
of this intermediate. Routes involving late-stage asymmetric hydrogenation offer an alternative
but require specialized catalysts. All successful syntheses must address both the regioselective
formation of the amide bond and the critical stereoselective establishment of the (S)-
configuration, which is essential for the drug's therapeutic efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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